
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Vue d'ensemble
Description
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane, also known as DMTDDB, is a synthetic compound with potential applications in a variety of scientific research areas. DMTDDB is a boron-containing heterocyclic compound consisting of an oxazaborocane ring system with two methyl substituents. It is a colorless, odorless, and thermally stable solid at room temperature. The compound has been studied for its potential as a reagent, catalyst, and inhibitor in organic synthesis as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research on compounds related to 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane has focused on their synthesis and structural characterization. For instance, compounds with similar structures have been synthesized and characterized using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density functional theory (DFT) calculations have been employed to confirm the molecular structure, demonstrating consistency with X-ray diffraction results (Liao et al., 2022); (Wu et al., 2021).
Fluorescence Probes for Hydrogen Peroxide Detection
- A series of boronate ester fluorescence probes, including compounds structurally similar to the target compound, have been synthesized for detecting hydrogen peroxide (H2O2). These probes show varied fluorescence responses towards H2O2, which is crucial for applications in biological and chemical sensing (Lampard et al., 2018).
Crystal Structure and Physicochemical Properties
- Studies have also delved into the crystal structure and DFT study of related boric acid ester intermediates. These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties, which are essential for understanding the behavior and potential applications of these compounds (Huang et al., 2021); (Huang et al., 2021).
Borylation Methods
- The development of borylation methods using compounds similar to the target compound has been explored. These methods are significant for creating derivatives of arylbromides, which have applications in organic synthesis and medicinal chemistry (Takagi & Yamakawa, 2013).
Application in Sensing and Imaging
- Applications in sensing and imaging have been explored, where boron-containing compounds are utilized for detecting substances like benzoyl peroxide in real samples and for fluorescence imaging in biological systems (Tian et al., 2017).
Polymer Synthesis and Nanoparticle Formation
- The use of related boron compounds in polymer synthesis and the formation of nanoparticles has been investigated. These applications are critical in materials science for developing new materials with unique properties like fluorescence and stability (Fischer et al., 2013).
Propriétés
IUPAC Name |
4,8-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25B2NO4/c1-9-7-15-8-10(2)17-13(16-9)14-18-11(3,4)12(5,6)19-14/h9-10,15H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLQSAGCEMHFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CNCC(O1)C)C)B2OC(C(O2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25B2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



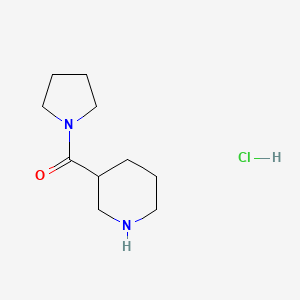
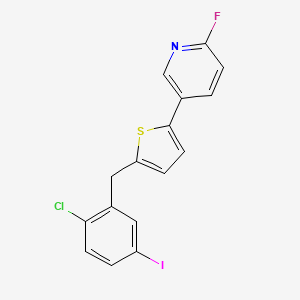
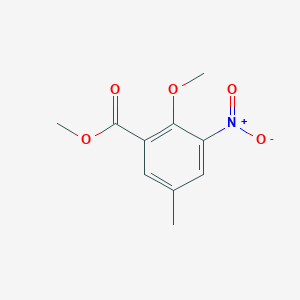
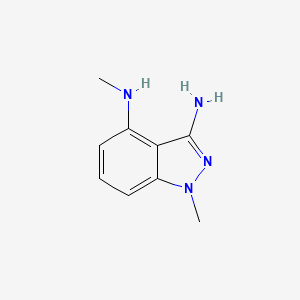
![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)
![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
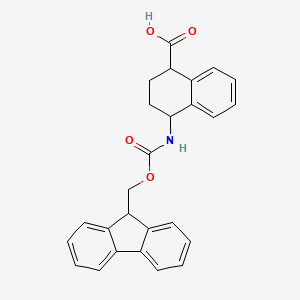
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)
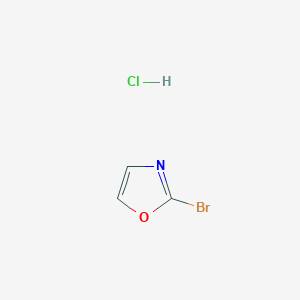
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)
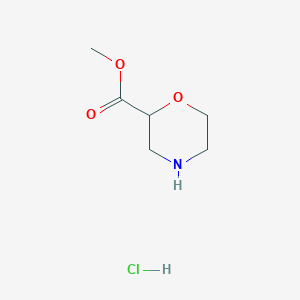
![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)